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Compound of Interest

Compound Name: Antiviral agent 15

Cat. No.: B15143635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activity of Antiviral Agent 15, also referred to as Compound 15f. This novel
clofazimine derivative has demonstrated significant antiviral effects against both rabies virus
(RABV) and pseudo-typed Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2),
marking it as a promising candidate for broad-spectrum antiviral drug development.[1][2]

Chemical Structure

Antiviral Agent 15 (Compound 15f) is a derivative of clofazimine, characterized by the
substitution of a 4-methoxy-2-pyridyl group at the N5-position of the riminophenazine core. The
chemical structure is presented below:

(Image of the chemical structure of Antiviral Agent 15 (Compound 15f) would be placed here
if image generation were supported.)

Molecular Formula: C2s5H20Cl2NsO
Molecular Weight: 492.37 g/mol

Synthesis

The synthesis of Antiviral Agent 15 (Compound 15f) is achieved through a multi-step process
as described by Zhang et al. (2022).[2] A general outline of the synthesis is provided below. For
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detailed experimental procedures, please refer to the original publication.

General Synthesis Scheme

The synthesis of compound 15f and other similar clofazimine derivatives involves a key
reaction between a common intermediate and various substituted anilines or benzylamines.[2]

Scheme 1: General synthesis of compounds 15d—j. Following a similar procedure in preparing
4a—h in 4.1.2, the reaction of 10b with corresponding intermediates 12c—g. Then, the mixture of
12c—g (1 g) and 10% Pd/C (0.2 equiv.) in methanol (30 mL) and THF (30 mL) was shaken
overnight under hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was
concentrated in vacuo. The residue suspended or dissolved in ethanol/CH...[2]

Quantitative Data

The antiviral activity and cytotoxicity of Antiviral Agent 15 (Compound 15f) have been
guantitatively assessed against rabies virus and pseudo-typed SARS-CoV-2. The key
parameters are summarized in the tables below.

Table 1: Antiviral Activity and Cytotoxicity against
Rabies Virus (BSR cells)

Selectivity Index

Compound ECso (M) CCso (pM) (sl)
15f 1.45 >324 223
Clofazimine (1) 2.28 >2200 >967

ECso (Half-maximal effective concentration): The concentration of the compound that inhibits
50% of viral activity. CCso (Half-maximal cytotoxic concentration): The concentration of the
compound that causes 50% cell death. Sl (Selectivity Index): Calculated as CCso/ECso.

Table 2: Antiviral Activity and Cytotoxicity against
Pseudo-typed SARS-CoV-2 (Huh7 cells)
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Selectivity Index

Compound ECso (UM) CCso (UM) (sl)
15f 14.6 >89.1 6.1
Clofazimine (1) 0.31 >10 >32.3

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
Antiviral Agent 15.

In Vitro Anti-Rabies Virus Activity Assay (Rapid
Fluorescent Focus Inhibition Test - RFFIT)

This assay is used to determine the concentration of the antiviral agent required to neutralize
the rabies virus.

e Cell Culture: BSR cells (a clone of baby hamster kidney cells) are cultured in appropriate
media and seeded into 96-well plates.

o Compound Dilution: Antiviral Agent 15 is serially diluted to various concentrations.

 Virus Neutralization: The diluted compound is mixed with a standard amount of rabies virus
and incubated.

« Infection: The mixture is then added to the BSR cells in the 96-well plates.
 Incubation: The plates are incubated to allow for viral infection and replication.

o Fluorescent Staining: After the incubation period, the cells are fixed and stained with a
fluorescently labeled antibody that specifically binds to the rabies virus nucleoprotein.

o Quantification: The number of fluorescent foci (clusters of infected cells) is counted under a
fluorescence microscope. The ECso value is calculated as the concentration of the
compound that reduces the number of fluorescent foci by 50% compared to the untreated
virus control.
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In Vitro Anti-Pseudo-typed SARS-CoV-2 Activity Assay

This assay assesses the ability of the antiviral agent to inhibit the entry of pseudo-typed SARS-
CoV-2 particles into host cells.

Cell Culture: Huh7 cells (human liver cancer cell line) are cultured and seeded into 96-well
plates.

Compound Dilution: Antiviral Agent 15 is serially diluted.

Pseudovirus Preparation: Pseudotyped viral particles are generated, typically using a
lentiviral or vesicular stomatitis virus (VSV) backbone, expressing the SARS-CoV-2 spike (S)
protein and a reporter gene (e.g., luciferase or green fluorescent protein).

Infection: The Huh7 cells are pre-treated with the diluted compound before being infected
with the pseudotyped SARS-CoV-2 particles.

Incubation: The plates are incubated to allow for viral entry and expression of the reporter
gene.

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luminescence for
luciferase).

Quantification: The ECso value is determined as the concentration of the compound that
reduces the reporter gene signal by 50% compared to the untreated virus control.

Mechanism of Action

Antiviral Agent 15 exerts its broad-spectrum antiviral effects through a dual-target mechanism,
interfering with both viral entry and intracellular biosynthesis.

« Inhibition of Viral Entry: The compound targets the viral surface glycoproteins, namely the G
protein of the rabies virus and the S protein of SARS-CoV-2. By binding to these proteins, it
blocks the membrane fusion process, which is a critical step for the virus to enter the host
cell.

« Inhibition of Viral Biosynthesis: Antiviral Agent 15 also demonstrates the ability to bind to
key viral enzymes involved in replication. For the rabies virus, it targets the L protein (the
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viral RNA-dependent RNA polymerase). In the case of SARS-CoV-2, it is suggested to bind
to the nsp13 helicase, an enzyme essential for unwinding the viral RNA genome. This

inhibition of viral biosynthesis acts synergistically with the blockage of membrane fusion to
produce a potent antiviral effect.
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Caption: Dual-target mechanism of Antiviral Agent 15.

Experimental Workflow for Antiviral Activity Screening
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Caption: General workflow for antiviral activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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